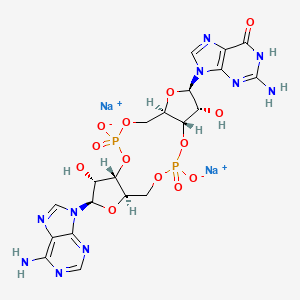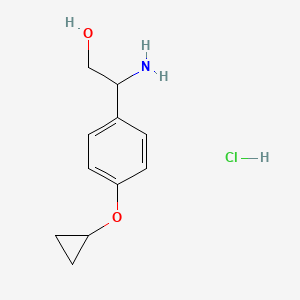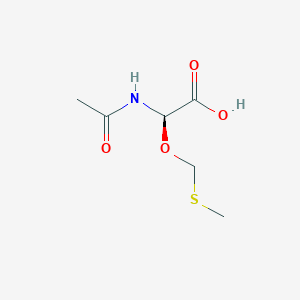![molecular formula C6H15K2O11P B15286691 Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is a chemical compound with the molecular formula C6H13O9PThis compound is a derivative of glucose and is commonly used in various biochemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphoric acid or phosphorus oxychloride. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation processes. The glucose is first dissolved in water, and then the phosphorylating agent is added. The reaction mixture is stirred and heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, and the temperature and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars, alcohols, and carboxylic acids. These products have significant applications in biochemical and industrial processes .
Applications De Recherche Scientifique
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of various biochemical products and as a stabilizer in food and pharmaceutical industries
Mécanisme D'action
The mechanism of action of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and gluconeogenesis. The compound acts as a substrate for enzymes such as glucose-1-phosphate adenylyltransferase, which catalyzes the formation of UDP-glucose, a key intermediate in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Glucopyranose 1-phosphate: A similar compound with a single phosphate group.
D-Glucose 6-phosphate: Another phosphorylated sugar involved in glycolysis.
Fructose 1,6-bisphosphate: A key intermediate in the glycolytic pathway
Uniqueness
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is unique due to its specific phosphorylation at the 1-position of glucose, which makes it a crucial intermediate in various metabolic pathways. Its dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications .
Propriétés
IUPAC Name |
dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
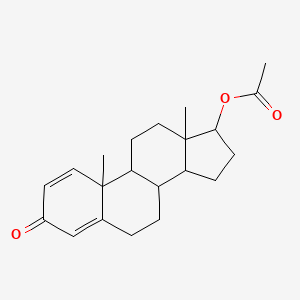

![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)


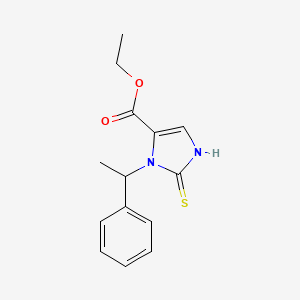
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
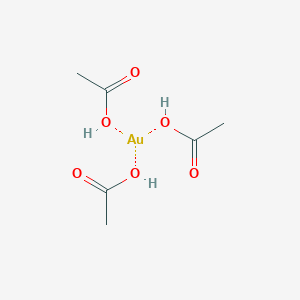
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
